molecular formula C15H11Br2N3O B12416530 Antileishmanial agent-1

Antileishmanial agent-1

Cat. No.: B12416530
M. Wt: 409.07 g/mol
InChI Key: ADBZXYOFJKVXLD-UHFFFAOYSA-N
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Description

Antileishmanial agent-1 is a synthetic compound designed to combat leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This disease is prevalent in tropical and subtropical regions and poses significant health challenges due to the lack of effective vaccines and the limitations of current treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-1 involves the creation of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. The process typically includes the reaction of aryl or alkyl isothiocyanates with benzoyl or cyclopropanoyl amines under controlled conditions. The yields of these reactions range from 69% to 84% .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Antileishmanial agent-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .

Scientific Research Applications

Antileishmanial agent-1 has several scientific research applications:

Mechanism of Action

Antileishmanial agent-1 exerts its effects by targeting the enzyme N-myristoyltransferase (NMT) in Leishmania species. This enzyme is crucial for the survival and proliferation of the parasite. The compound binds to the active site of NMT, inhibiting its activity and leading to the death of the parasite. Molecular docking studies have shown that hydrophobic, π-stacking, and hydrogen bond interactions play significant roles in the binding of this compound to NMT .

Comparison with Similar Compounds

Comparison: Antileishmanial agent-1 is unique due to its specific targeting of N-myristoyltransferase, whereas other compounds like miltefosine and amphotericin B have broader mechanisms of action. Additionally, this compound has shown promising results in molecular docking studies, indicating a potentially higher selectivity and efficacy compared to existing treatments .

Properties

Molecular Formula

C15H11Br2N3O

Molecular Weight

409.07 g/mol

IUPAC Name

(4-bromophenyl)-[1-(4-bromophenyl)triazol-4-yl]methanol

InChI

InChI=1S/C15H11Br2N3O/c16-11-3-1-10(2-4-11)15(21)14-9-20(19-18-14)13-7-5-12(17)6-8-13/h1-9,15,21H

InChI Key

ADBZXYOFJKVXLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CN(N=N2)C3=CC=C(C=C3)Br)O)Br

Origin of Product

United States

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